3-(3,5-Difluorophenyl)oxetan-3-OL

Catalog No.
S843334
CAS No.
1395281-64-7
M.F
C9H8F2O2
M. Wt
186.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Difluorophenyl)oxetan-3-OL

CAS Number

1395281-64-7

Product Name

3-(3,5-Difluorophenyl)oxetan-3-OL

IUPAC Name

3-(3,5-difluorophenyl)oxetan-3-ol

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

InChI

InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2

InChI Key

NZCUIDNMEKWIBE-UHFFFAOYSA-N

SMILES

C1C(CO1)(C2=CC(=CC(=C2)F)F)O

Canonical SMILES

C1C(CO1)(C2=CC(=CC(=C2)F)F)O

Potential as a Building Block:

  • The presence of a fluorophenyl group and a cyclic ether (oxetane) ring suggests potential as a building block in organic synthesis. Fluorine atoms can influence the reactivity and properties of molecules, while oxetanes offer unique ring strain and functional group possibilities for further chemical modifications.

Limited Data on Biological Properties:

  • Some sources mention properties like high gastrointestinal absorption and blood-brain barrier permeability, but lack detailed data or experimental verification.

3-(3,5-Difluorophenyl)oxetan-3-ol is a chemical compound characterized by the presence of an oxetane ring and a difluorophenyl substituent. Its molecular formula is C₉H₈F₂O₂, and it has a molecular weight of approximately 186.16 g/mol. The compound features a unique structure that incorporates both fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The oxetane ring contributes to its potential as a building block in organic synthesis, particularly in medicinal chemistry.

The chemical reactivity of 3-(3,5-Difluorophenyl)oxetan-3-ol can be explored through various reactions typical of oxetanes, including:

  • Corey–Chaykovsky Epoxidation: This reaction can lead to the formation of epoxide derivatives from the oxetane structure, which can further undergo rearrangements or nucleophilic substitutions .
  • Meinwald Rearrangement: Involves the conversion of oxetanes to aldehydes under acidic conditions, which may be relevant for synthesizing other derivatives .
  • Friedel-Crafts Reactions: The oxetane can participate in Friedel-Crafts alkylation or acylation, allowing for further functionalization of the aromatic system .

Several synthetic routes have been explored for the preparation of 3-(3,5-Difluorophenyl)oxetan-3-ol:

  • Starting Materials: The synthesis often begins with commercially available starting materials that contain fluorinated phenyl groups.
  • Oxetane Formation: The key step involves cyclization reactions to form the oxetane ring. This can be achieved through methods such as:
    • Cycloaddition reactions involving suitable dienes and dienophiles.
    • Nucleophilic substitution reactions where an alcohol reacts with an epoxide precursor.
  • Functionalization: Post-synthesis modifications may include hydroxylation or other functional group transformations to yield the desired product .

3-(3,5-Difluorophenyl)oxetan-3-ol has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals.
  • Material Science: Due to its unique structural properties, it may be used in developing advanced materials or polymers.
  • Chemical Research: As a reagent or intermediate in various organic synthesis pathways .

Several compounds share structural similarities with 3-(3,5-Difluorophenyl)oxetan-3-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(2,5-Difluorophenyl)oxetan-2-olSimilar oxetane structure but different substituentsDifferent fluorine positioning affects reactivity
4-(4-Fluorophenyl)oxetan-4-olContains a fluorinated phenyl groupMay exhibit different biological activities
1-(3-Fluorophenyl)oxetan-1-oneOxetane with a ketone functional groupPotentially different reactivity due to carbonyl

These compounds highlight the uniqueness of 3-(3,5-Difluorophenyl)oxetan-3-ol due to its specific fluorination pattern and its potential applications in various fields.

Thermodynamic Stability and Ring Strain Analysis

The oxetane ring system present in 3-(3,5-difluorophenyl)oxetan-3-ol exhibits significant thermodynamic instability due to inherent ring strain. The four-membered oxetane ring possesses a ring strain energy of approximately 106.3 kilojoules per mole, placing it among the most strained saturated heterocycles [1] [2]. This strain energy is considerably higher than that of tetrahydrofuran (25 kilojoules per mole) but lower than the highly strained oxirane ring (112 kilojoules per mole) [1] [2].

The molecular geometry of the oxetane ring deviates substantially from ideal tetrahedral angles, with the endocyclic carbon-oxygen-carbon bond angle compressed to approximately 83 degrees compared to the ideal 109.5 degrees [1] [2]. This angular compression contributes significantly to the overall ring strain energy. The oxetane ring adopts a nearly planar conformation with a puckering angle of only 8.7 degrees at 140 Kelvin [1], which is substantially smaller than the 30-degree puckering observed in cyclobutane [2].

The thermodynamic stability of 3-(3,5-difluorophenyl)oxetan-3-ol is enhanced by the presence of 3,3-disubstitution at the tertiary carbon center. This substitution pattern provides kinetic stabilization against nucleophilic ring-opening reactions by sterically blocking the approach of external nucleophiles to the carbon-oxygen sigma-star antibonding orbital [3]. The steric protection afforded by the 3,5-difluorophenyl substituent and the hydroxyl group significantly improves the compound's resistance to degradative ring-opening processes.

Table 2: Ring Strain Analysis - Comparison with Other Cyclic Ethers

CompoundRing Strain Energy (kJ/mol)Puckering Angle (degrees)Stability
Oxetane (4-membered)106.38.7Moderate
Oxirane (3-membered)1120 (planar)Low
Tetrahydrofuran (5-membered)2535High
Tetrahydropyran (6-membered)055Very High
Cyclobutane (4-membered saturated)11030Moderate

The high ring strain energy renders the oxetane moiety susceptible to ring-opening reactions under specific conditions. However, the 3,3-disubstitution pattern in 3-(3,5-difluorophenyl)oxetan-3-ol provides remarkable stability under neutral and mildly acidic conditions, with the compound remaining stable in aqueous solutions at pH values between 1 and 10 [4] [3]. Under basic conditions, the oxetane ring demonstrates exceptional stability, with ring-opening reactions proceeding extremely slowly even in the presence of strong nucleophiles [4].

Solubility, Lipophilicity, and Partition Coefficients (LogP)

The solubility profile of 3-(3,5-difluorophenyl)oxetan-3-ol is significantly influenced by the presence of both the polar oxetane ring and the fluorinated aromatic substituent. The compound exhibits moderate aqueous solubility, representing a balance between the hydrophilic oxetan-3-ol moiety and the lipophilic difluorophenyl group. Based on structural analogies with related compounds, the estimated logarithmic partition coefficient (LogP) ranges from 1.5 to 2.0, indicating moderate lipophilicity [5] [6].

The introduction of fluorine substituents at the 3 and 5 positions of the phenyl ring significantly modulates the compound's physicochemical properties. Fluorination typically reduces aqueous solubility compared to the parent oxetan-3-ol due to increased hydrophobicity [6] [7]. The 3,5-difluorophenyl substitution pattern creates a lipophilic aromatic system that enhances the compound's affinity for organic solvents while maintaining sufficient polarity for pharmaceutical applications.

Table 5: Solubility and Lipophilicity Data

CompoundLogPAqueous SolubilityEffect of Fluorination
Oxetan-3-ol (parent)~-0.8 (estimated)High (polar)Baseline
3-(3,5-Difluorophenyl)oxetan-3-ol~1.5-2.0 (estimated)Moderate (fluorine effect)Reduced vs parent
3-(3,5-Difluorophenyl)oxetane1.56Low-moderateReduced vs parent
3,5-Difluorophenol~2.0-2.5LimitedReduced vs phenol
Typical oxetane derivatives0.24 to 1.56VariableGenerally reduced

The oxetane ring contributes significantly to the compound's hydrogen bonding capacity. The strained four-membered ring effectively exposes the oxygen lone pairs, rendering the compound a powerful hydrogen bond acceptor [2] [3]. This enhanced hydrogen bonding capability is further augmented by the presence of the tertiary hydroxyl group, which serves as both a hydrogen bond donor and acceptor. The combination of these structural features results in favorable interactions with both polar and nonpolar solvent systems.

Partition coefficient studies of related fluorinated compounds demonstrate that the position and number of fluorine atoms critically influence lipophilicity [6]. The 3,5-difluoro substitution pattern in the target compound provides optimal electronic properties for modulating solubility while maintaining adequate lipophilicity for biological applications. The electron-withdrawing effect of fluorine atoms reduces the electron density of the aromatic ring, potentially affecting intermolecular interactions and solubility characteristics.

The molecular weight of 3-(3,5-difluorophenyl)oxetan-3-ol (186.15-186.16 grams per mole) falls within the optimal range for drug-like compounds, contributing to favorable pharmacokinetic properties [8] [9]. The compound's density, estimated at 1.3 ± 0.1 grams per cubic centimeter, is consistent with fluorinated aromatic compounds and indicates efficient molecular packing in the solid state [5].

Acid-Base Behavior and pKa Modulation via Fluorination

The acid-base properties of 3-(3,5-difluorophenyl)oxetan-3-ol are dominated by the tertiary hydroxyl group at the 3-position of the oxetane ring. The compound exhibits weak acidic character, with the hydroxyl group serving as a Brønsted acid. Based on structural analogies with oxetan-3-ol derivatives, the pKa of the hydroxyl group is estimated to exceed 12, classifying it as a very weak acid [10] [11].

The presence of the 3,5-difluorophenyl substituent introduces significant electronic effects that modulate the compound's acid-base behavior. The fluorine atoms exert a strong electron-withdrawing inductive effect that propagates through the molecular framework, potentially influencing the acidity of the tertiary hydroxyl group. This inductive effect is transmitted through the carbon-carbon bond connecting the oxetane ring to the aromatic system, although the impact on the hydroxyl group's pKa may be attenuated by the intervening quaternary carbon center.

Table 6: pKa Values and Acid-Base Behavior

Functional GrouppKa RangeAcid-Base CharacterHydrogen Bonding
Oxetan-3-ol (hydroxyl)13.68 ± 0.20Very weak acidStrong H-bond donor
Oxetan-3-ol (general)>12Very weak acidStrong H-bond donor
Phenol~10Weak acidStrong H-bond donor
3,5-Difluorophenol~7.97Stronger acidEnhanced H-bond donor
Fluorinated amine (α-position)Reduced by 2.7 unitsLess basicReduced basicity
Fluorinated amine (β-position)Reduced by 1.9 unitsLess basicReduced basicity
Fluorinated amine (γ-position)Reduced by 0.7 unitsLess basicReduced basicity

The fluorine substituents demonstrate a distance-dependent effect on acid-base properties. Studies of fluorinated compounds reveal that fluorine atoms can reduce the pKa of adjacent basic functionality by 2.7 units when positioned at the alpha position, 1.9 units at the beta position, and 0.7 units at the gamma position [12] [13]. In the case of 3-(3,5-difluorophenyl)oxetan-3-ol, the fluorine atoms are positioned several bonds away from the hydroxyl group, suggesting a relatively modest direct effect on the hydroxyl pKa.

The 3,5-difluorophenyl substitution pattern provides a unique electronic environment that influences the compound's hydrogen bonding characteristics. The electron-withdrawing fluorine atoms enhance the polarization of the aromatic ring, potentially increasing the compound's ability to participate in hydrogen bonding interactions as an acceptor. This enhanced hydrogen bonding capacity, combined with the strong hydrogen bond donor properties of the tertiary hydroxyl group, results in a compound with excellent potential for intermolecular interactions.

Comparative analysis with 3,5-difluorophenol reveals the significant impact of fluorination on aromatic hydroxyl groups. The pKa of 3,5-difluorophenol is approximately 7.97, representing a substantial decrease in pKa compared to unsubstituted phenol (pKa ~10) . This dramatic acidification demonstrates the powerful electron-withdrawing effect of fluorine substituents on aromatic systems.

The acid-base behavior of 3-(3,5-difluorophenyl)oxetan-3-ol is further influenced by the oxetane ring's electron-withdrawing properties. The strained four-membered ring system exhibits significant inductive electron withdrawal, which may contribute to reducing the basicity of the hydroxyl group. This effect, combined with the fluorine substituent effects, creates a complex electronic environment that modulates the compound's acid-base properties.

Table 8: Summary of Fluorine Substituent Effects

Type of EffectDescriptionImpact on PropertiesDistance Effect
Electronic (Inductive)Electron-withdrawing through σ-bondsReduced pKa of nearby groupsDecreases with distance (α>β>γ)
StericMinimal due to small sizeMinimal steric hindranceNegligible at all positions
HydrophobicIncreased lipophilicity vs HVariable effect on solubilityPosition-dependent
MetabolicReduced susceptibility to metabolismEnhanced metabolic stabilityLocalized protection
ConformationalRestricted rotation around C-F bondAltered molecular shapePrimarily local

XLogP3

0.7

Dates

Last modified: 08-16-2023

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